ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE
Overview
Description
ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzamido group, a morpholine-4-sulfonyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid: This involves the reaction of 4-chlorobenzoic acid with morpholine and a sulfonylating agent under controlled conditions.
Formation of the benzamido intermediate: The 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid is then reacted with ethylamine to form the benzamido intermediate.
Esterification: The final step involves the esterification of the benzamido intermediate with ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro substituent may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid
- Ethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate
- 4-ethylmorpholine
Uniqueness
ETHYL 4-[4-CHLORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-[(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O6S/c1-2-29-20(25)14-3-6-16(7-4-14)22-19(24)15-5-8-17(21)18(13-15)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFMOFDVKZKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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